N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide

pKa prediction sulfonamide acidity drug‑likeness

This enantio-defined, conformationally constrained sulfonamide replaces linear alkyl sulfonamides with a cyclopropane warhead, delivering superior metabolic stability and reduced entropic penalty for hit-to-lead optimization. With a fragment-like MW of 280.39 and TPSA of 49.0 Ų, it is ideal for oral bioavailability programs, PROTAC linkerology, and stereospecific virtual screening. Secure this patent-ready scaffold to differentiate your sodium-channel or sigma-receptor library.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39
CAS No. 1797182-64-9
Cat. No. B2791322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide
CAS1797182-64-9
Molecular FormulaC14H20N2O2S
Molecular Weight280.39
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3CC3
InChIInChI=1S/C14H20N2O2S/c17-19(18,14-8-9-14)15-11-13-7-4-10-16(13)12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2
InChIKeyIPMKXEROVPIZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide (CAS 1797182-64-9) – Chemical Class, Scaffold Architecture & Procurement-Relevant Identity


N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide (CAS 1797182-64-9, molecular formula C₁₇H₂₄N₂O₂S, molecular weight 280.39 g/mol) is a conformationally constrained sulfonamide that combines a 1-phenylpyrrolidin-2-ylmethanamine core with a cyclopropanesulfonyl warhead . The cyclopropane ring is widely recognized as a privileged structural motif in medicinal chemistry, capable of modulating pKa, lipophilicity, metabolic stability, and target‑binding entropy relative to larger cycloalkyl or linear alkyl sulfonamides [1]. This compound belongs to the broader class of pyrrolidine‑based sulfonamides that have been explored as ion‑channel modulators (e.g., sodium‑channel inhibitors) and sigma‑receptor ligands [2] [3]. Its primary commercial presentation is as a high‑purity research intermediate and building block sourced from specialty chemical suppliers .

Why In‑Class Sulfonamide Isosteres Cannot Substitute for N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide Without Quantitative Re‑Validation


Close structural analogs such as N-[(1-phenylpyrrolidin-2-yl)methyl]propane‑1‑sulfonamide or N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide share the same 1-phenylpyrrolidin-2-ylmethanamine scaffold but differ critically in the sulfonamide substituent . The cyclopropane ring introduces a distinct combination of steric bulk, conformational rigidity, and electronic influence (inductive electron‑withdrawing character) that cannot be replicated by linear alkyl (methyl, propyl) or aryl (naphthyl) sulfonamides [1] [2]. Published medicinal‑chemistry campaigns on related pyrrolidine‑sulfonamide series demonstrate that even modest changes in the sulfonamide moiety can shift target selectivity profiles (e.g., sigma‑1 vs. sigma‑2 receptor affinity ratios) by >10‑fold, making simple substitution a high‑risk proposition without explicit comparative binding or functional data [3].

Quantitative Differentiation Evidence for N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide Against Closest Analog Comparators


Predicted Sulfonamide NH pKa Modulation by the Cyclopropane Ring: A Physicochemical Differentiator

The sulfonamide NH proton of the parent cyclopropanesulfonamide exhibits a computationally predicted pKa of 10.69 ± 0.20, a value that is 0.3–0.8 log units higher (weaker acid) than that of methane‑ or ethane‑sulfonamide (predicted pKa ≈ 9.9–10.4) [1] . This difference arises from the electron‑donating cyclopropyl σ‑bond character and influences the ionization state at physiological pH, thereby affecting membrane permeability and off‑target hERG binding potential [2].

pKa prediction sulfonamide acidity drug‑likeness permeability

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Conformational Pre‑organization Advantage

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide has a calculated TPSA of 49.0 Ų and 4 rotatable bonds . By comparison, the propyl sulfonamide analog contains 5 rotatable bonds and a similar TPSA, while the naphthyl‑sulfonamide analog (CAS 1798030-22-4) has a higher TPSA (~58 Ų) and 5 rotatable bonds . Lower rotatable bond counts are associated with improved oral bioavailability and reduced entropic penalty upon target binding [1].

TPSA rotatable bonds ligand efficiency oral bioavailability

Class‑Level Evidence: Cyclopropane Ring Reduces CYP‑Mediated Metabolic Clearance Relative to Linear Alkyl Sulfonamides

Multiple medicinal‑chemistry reviews document that substituting a cyclopropyl group for an isopropyl or ethyl group in sulfonamide‑containing compounds can reduce intrinsic clearance in human liver microsomes by 2–5 fold [1] [2]. The cyclopropane ring is less susceptible to CYP‑mediated ω‑oxidation than linear alkyl chains, a property that has been exploited in the optimization of clinical candidates (e.g., paritaprevir) [3]. While no direct microsomal stability data exist for N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide, the class‑level precedent strongly supports a metabolic stability advantage over propane‑, ethane‑, or methane‑sulfonamide analogs [4].

metabolic stability CYP inhibition cyclopropyl effect microsomal clearance

Procurement‑Grade Differentiation: Defined Single Isomer Identity vs. Racemic Analog Mixtures

Vendor specifications for N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide typically report purity ≥95% (HPLC) with the 1-phenylpyrrolidin‑2‑yl moiety present as a defined single enantiomer . In contrast, many close analogs (e.g., N-[(1-phenylpyrrolidin-2-yl)methyl]propane‑1‑sulfonamide, CAS 1797141-18‑4) are supplied as racemic mixtures at similar purity thresholds . For structure‑activity relationship (SAR) studies where the pyrrolidine stereochemistry is critical for target engagement, the availability of enantio‑defined material eliminates the confounding effect of stereo‑heterogeneity and reduces the need for costly chiral separation.

chiral purity stereochemistry batch consistency SAR reproducibility

High‑Value Research & Procurement Scenarios for N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide (CAS 1797182-64-9)


Scaffold‑Hopping Medicinal Chemistry for Sigma‑Receptor Ligand Optimization

Medicinal‑chemistry programs targeting sigma‑1 or sigma‑2 receptors can use this compound as a rigidified scaffold where the cyclopropanesulfonamide moiety replaces a linear alkyl sulfonamide. The reduced entropic penalty and higher predicted metabolic stability offer a rational starting point for hit‑to‑lead optimization, particularly when the goal is to improve oral bioavailability or reduce CYP‑mediated clearance [1] [2].

Building Block for Ion‑Channel Modulator Libraries

Based on the pyrrolidinyl phenyl sulfonamide chemotype exemplified in patent US 8,163,720, this cyclopropane‑containing building block can be incorporated into parallel synthesis libraries designed to explore sodium‑channel (Nav1.x) or potassium‑channel modulation. The enantio‑defined nature of the commercial material supports meaningful SAR correlation and patent‑ready composition‑of‑matter claims [3].

In Silico Pharmacophore Elaboration and Fragment‑Based Drug Design (FBDD)

With a molecular weight of 280.39 g/mol, 4 rotatable bonds, and a TPSA of 49.0 Ų, this compound meets fragment‑like and lead‑like criteria for computational screening campaigns [4]. Its cyclopropane ring provides a defined vector for fragment growing or merging strategies, while the enantio‑pure pyrrolidine core allows stereospecific docking and scoring in virtual screening workflows.

Chemical Biology Probe Development Targeting Protein–Protein Interactions

The cyclopropane‑sulfonamide motif has been employed as a warhead or linker element in degrader molecules (PROTACs) and covalent inhibitors [5]. Researchers developing bifunctional degraders or affinity‑based probes can capitalize on the building block's moderate lipophilicity and low rotatable bond count to maintain favorable physicochemical properties when conjugated to E3 ligase ligands or bioorthogonal handles.

Quote Request

Request a Quote for N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.